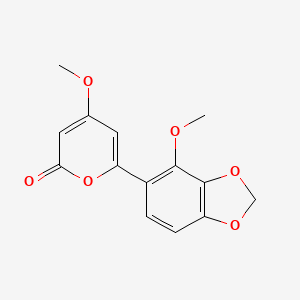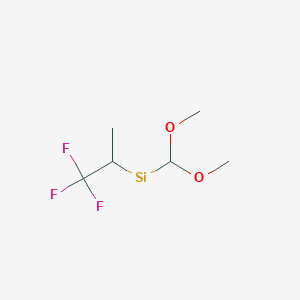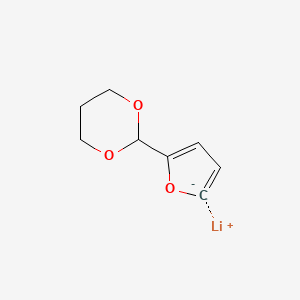
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is a chemical compound that features a lithium ion coordinated with a furan and dioxane moiety. Compounds containing lithium are often of interest due to their applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane typically involves the reaction of a furan derivative with a dioxane derivative in the presence of a lithium source. Common lithium sources include lithium hydroxide or lithium chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce dihydrofuran derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of advanced materials or as a catalyst in chemical processes.
作用機序
The mechanism by which lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxepane: Contains a dioxepane ring, offering different chemical properties.
Uniqueness
Lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane is unique due to its specific ring structure and the presence of a lithium ion. This combination can impart distinct reactivity and properties compared to other similar compounds.
特性
CAS番号 |
88308-81-0 |
|---|---|
分子式 |
C8H9LiO3 |
分子量 |
160.1 g/mol |
IUPAC名 |
lithium;2-(2H-furan-2-id-5-yl)-1,3-dioxane |
InChI |
InChI=1S/C8H9O3.Li/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h1,3,8H,2,5-6H2;/q-1;+1 |
InChIキー |
ASDCUERAMIDUSY-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1COC(OC1)C2=CC=[C-]O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


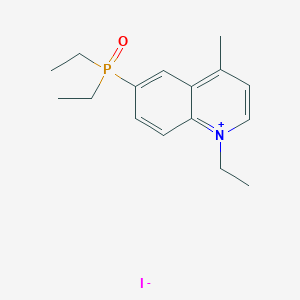
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)

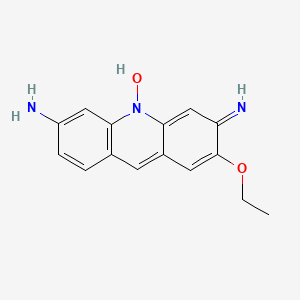
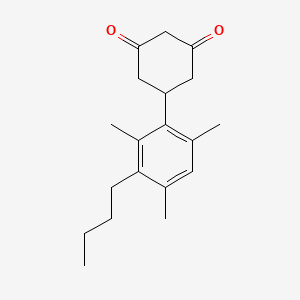
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
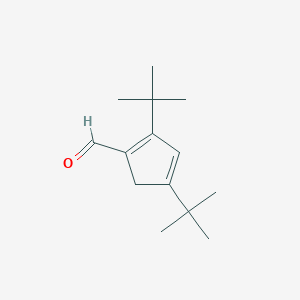
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
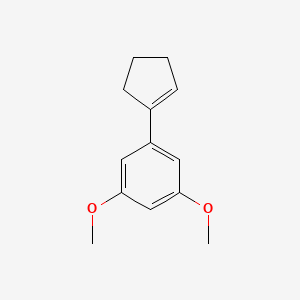
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
